Propiverine-d7 Hydrochloride

CAS No.:

Cat. No.: VC16670205

Molecular Formula: C23H30ClNO3

Molecular Weight: 411.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H30ClNO3 |

|---|---|

| Molecular Weight | 411.0 g/mol |

| IUPAC Name | (1-methylpiperidin-4-yl) 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate;hydrochloride |

| Standard InChI | InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H/i1D3,3D2,18D2; |

| Standard InChI Key | KFUJMHHNLGCTIJ-MJZGYHEUSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |

| Canonical SMILES | CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

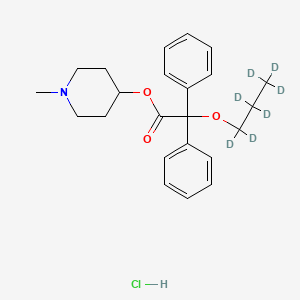

Propiverine-d7 Hydrochloride’s structure features a diphenylacetate backbone linked to a 1-methylpiperidin-4-yl group, with a heptadeuterated propoxy chain (Table 1) . The incorporation of deuterium at the propoxy segment increases the molecular weight to approximately 410.985 g/mol, compared to 403.96 g/mol for the non-deuterated form, calculated from the molecular formula .

Table 1: Structural Comparison of Propiverine and Propiverine-d7 Hydrochloride

| Property | Propiverine Hydrochloride | Propiverine-d7 Hydrochloride |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 403.96 | 410.985 |

| Deuterium Substitution | None | 7 positions on propoxy chain |

| CAS Number | 54556-93-3 | 54556-98-8 |

Synthetic and Analytical Considerations

Synthesis involves isotopic exchange reactions, replacing specific hydrogens in the propoxy group with deuterium under controlled conditions . Analytical characterization employs mass spectrometry and nuclear magnetic resonance (NMR) to verify deuterium placement and purity . The hydrochloride salt enhances solubility, facilitating in vitro and in vivo studies .

Pharmacological Mechanisms

Dual Antimuscarinic and Calcium-Modulating Activity

Propiverine-d7 Hydrochloride inherits the parent compound’s ability to inhibit bladder detrusor muscle contractions through two pathways:

-

Antimuscarinic Action: Competitive antagonism of M3 receptors on detrusor smooth muscle cells, reducing acetylcholine-induced contractions .

-

Calcium Channel Blockade: Inhibition of voltage-gated calcium channels, diminishing atropine-resistant contractions prevalent in elderly OAB patients .

This dual mechanism explains its efficacy in patients unresponsive to pure anticholinergics like solifenacin or tolterodine, as demonstrated in a 12-week study where propiverine significantly improved OAB symptom scores (OABSS) in 52 of 73 participants .

Metabolic Implications of Deuterium Substitution

Deuterium’s kinetic isotope effect slows hepatic metabolism by cytochrome P450 enzymes, potentially prolonging the half-life of Propiverine-d7 Hydrochloride compared to its non-deuterated counterpart . This property enables researchers to delineate metabolic pathways using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), identifying major metabolites such as hydroxylated and N-oxidized derivatives .

Clinical Research and Efficacy

Study Design and Demographics

A pivotal double-blind trial evaluated propiverine hydrochloride (20 mg/day) in 73 OAB patients (29 male, 44 female; median age 71) who exhibited inadequate response to solifenacin, tolterodine, or imidafenacin . Outcomes measured included OABSS reductions and postvoid residual (PVR) urine volume over 12 weeks .

Key Findings

-

Symptom Improvement: OABSS decreased from 9.0 at baseline to 6.2 at 4 weeks () and 6.3 at 12 weeks () .

-

Gender-Specific Responses: Women showed faster symptom relief (4-week OABSS = -3.1 vs. -1.9 in men, ), possibly due to differential etiology or pharmacokinetics .

-

Safety Profile: No significant PVR increases (31 ± 41 mL baseline vs. 32 ± 42 mL at 12 weeks, ), indicating low risk of urinary retention .

Mechanistic Insights

The calcium antagonistic component of propiverine likely underpins its success in treatment-resistant cases, as atropine-resistant contractions constitute up to 40% of detrusor overactivity in elderly populations . Propiverine-d7 Hydrochloride’s extended metabolic stability could refine dosing regimens by clarifying concentration-effect relationships.

Future Research Directions

-

Metabolic Pathway Elucidation: Utilizing Propiverine-d7 Hydrochloride to map hepatic and extrahepatic metabolism via isotopic labeling.

-

Gender-Differential Studies: Investigating pharmacokinetic/pharmacodynamic disparities underlying faster female response times.

-

Combination Therapies: Exploring synergies with β3-agonists or botulinum toxin in refractory OAB cases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume